molecular formula C6H14ClNO B8211303 (3R)-N-Methyltetrahydropyran-3-amine hydrochloride

(3R)-N-Methyltetrahydropyran-3-amine hydrochloride

Cat. No.: B8211303
M. Wt: 151.63 g/mol
InChI Key: KZQFVDMXUDUSQR-FYZOBXCZSA-N
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Description

(3R)-N-Methyltetrahydropyran-3-amine hydrochloride is a chemical compound with the molecular formula C6H14ClNO. It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom.

Chemical Reactions Analysis

Types of Reactions

(3R)-N-Methyltetrahydropyran-3-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amine derivatives .

Scientific Research Applications

(3R)-N-Methyltetrahydropyran-3-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (3R)-N-Methyltetrahydropyran-3-amine hydrochloride involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-N-Methyltetrahydropyran-3-amine hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it valuable for specialized applications where other similar compounds may not be suitable .

Properties

IUPAC Name

(3R)-N-methyloxan-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-7-6-3-2-4-8-5-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZQFVDMXUDUSQR-FYZOBXCZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCOC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CCCOC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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